![molecular formula C11H7BrF6O3 B12835431 3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)
3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is a complex organic compound with the molecular formula C11H7BrF6O3. This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone typically involves the reaction of 3-bromoacetophenone with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is usually carried out under controlled conditions, such as room temperature, with continuous stirring for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include lithium diisopropylamide (LDA), trifluoromethylated reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethoxy groups enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: This compound has a similar structure but with a chlorine atom instead of bromine.
2,2,2-Trifluoroacetophenone: This compound lacks the bromine and trifluoromethoxy groups but shares the acetophenone backbone.
The uniqueness of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7BrF6O3 |
|---|---|
Peso molecular |
381.07 g/mol |
Nombre IUPAC |
1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)6-2-3-8(7(12)4-6)20-10(14,15)9(13)21-11(16,17)18/h2-4,9H,1H3 |
Clave InChI |
HTTYFSWETMMPBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
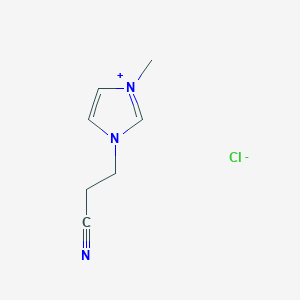
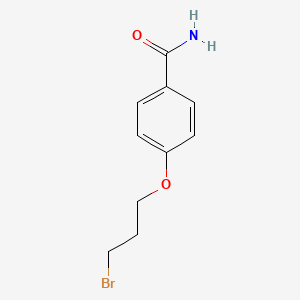
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
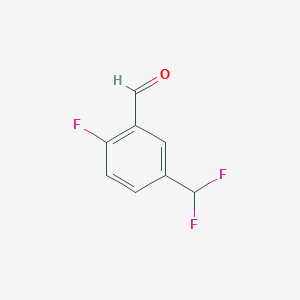
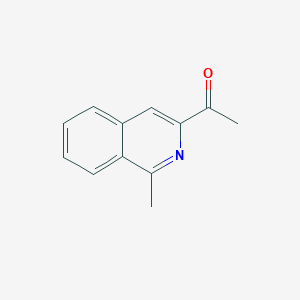
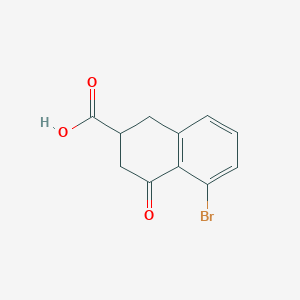
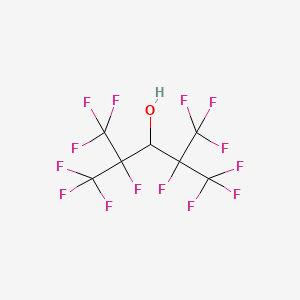
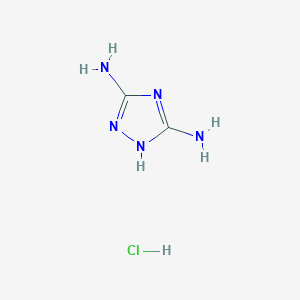
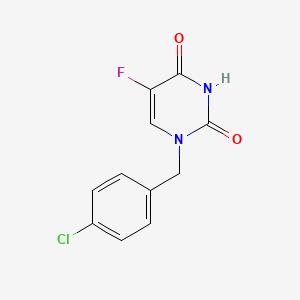
![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
